molecular formula C9H12O3 B158936 Ethyl 2-furanpropionate CAS No. 10031-90-0

Ethyl 2-furanpropionate

Cat. No. B158936
CAS RN: 10031-90-0
M. Wt: 168.19 g/mol
InChI Key: OWIWZQQFSTZZIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08604022B2

Procedure details

A mixture of ethyl 2-triphenylphosphoranylideneacetate (34.84 g, 100 mmol, 1 eq) and furan-2-carbaldehyde (9609 mg, 100 mmol, 1 eq) in anhydrous THF (200 ml) was stirred at room temperature for 24 h. The solvent was evaporated under reduced pressure and the residue triturated with ether to produce a brown solution and a precipitate. The solid was filtered, washed and removed. The filtrate was then evaporated. The product was purified by column chromatography on silica eluting with 0-20% ethyl acetate in hexanes. The desired fractions were evaporated to yield a cis/trans mixture of ethyl (E)-3-(2-furyl)prop-2-enoate as a pale yellow oil (NMR suggested mainly trans product) (15.5 g, 93%). b) A cis/trans mixture of ethyl (E)-3-(2-furyl)prop-2-enoate (15.5 g, 93.27 mmol, 1 eq) was stirred in ethanol (120 ml) containing 10% palladium on charcoal (775 mg, 5% by w). The reaction mixture was stirred under hydrogen for 4 h. A further quantity of 10% Pd/C (775 mg, 5% by w) was added. The reaction was stirred under hydrogen for an additional 95 mins. The reaction was filtered and evaporated under reduced pressure. The crude product was purified by silica column chromatography eluting with 20% ethyl acetate in hexanes. The desired fractions were evaporated under reduced pressure and ethyl 3-(2-furyl)propanoate was obtained as a clear oil (3.69 g, 24% yield).
Quantity
34.84 g
Type
reactant
Reaction Step One
Quantity
9609 mg
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
15.5 g
Type
reactant
Reaction Step Three
Quantity
120 mL
Type
solvent
Reaction Step Four
Quantity
775 mg
Type
catalyst
Reaction Step Five
Name
Quantity
775 mg
Type
catalyst
Reaction Step Six
Name
Yield
24%

Identifiers

REACTION_CXSMILES
C1(P(C2C=CC=CC=2)(C2C=CC=CC=2)=CC(OCC)=O)C=CC=CC=1.O1C=CC=C1C=O.[O:33]1[CH:37]=[CH:36][CH:35]=[C:34]1/[CH:38]=[CH:39]/[C:40]([O:42][CH2:43][CH3:44])=[O:41]>C1COCC1.C(O)C.[Pd]>[O:33]1[CH:37]=[CH:36][CH:35]=[C:34]1[CH2:38][CH2:39][C:40]([O:42][CH2:43][CH3:44])=[O:41]

Inputs

Step One
Name
Quantity
34.84 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(=CC(=O)OCC)(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
9609 mg
Type
reactant
Smiles
O1C(=CC=C1)C=O
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C(=CC=C1)/C=C/C(=O)OCC
Step Three
Name
Quantity
15.5 g
Type
reactant
Smiles
O1C(=CC=C1)/C=C/C(=O)OCC
Step Four
Name
Quantity
120 mL
Type
solvent
Smiles
C(C)O
Step Five
Name
Quantity
775 mg
Type
catalyst
Smiles
[Pd]
Step Six
Name
Quantity
775 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue triturated with ether
CUSTOM
Type
CUSTOM
Details
to produce a brown solution
FILTRATION
Type
FILTRATION
Details
The solid was filtered
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
removed
CUSTOM
Type
CUSTOM
Details
The filtrate was then evaporated
CUSTOM
Type
CUSTOM
Details
The product was purified by column chromatography on silica eluting with 0-20% ethyl acetate in hexanes
CUSTOM
Type
CUSTOM
Details
The desired fractions were evaporated
CUSTOM
Type
CUSTOM
Details
to yield
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred under hydrogen for 4 h
Duration
4 h
STIRRING
Type
STIRRING
Details
The reaction was stirred under hydrogen for an additional 95 mins
Duration
95 min
FILTRATION
Type
FILTRATION
Details
The reaction was filtered
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was purified by silica column chromatography
WASH
Type
WASH
Details
eluting with 20% ethyl acetate in hexanes
CUSTOM
Type
CUSTOM
Details
The desired fractions were evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
O1C(=CC=C1)CCC(=O)OCC
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 3.69 g
YIELD: PERCENTYIELD 24%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.